2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1223844-10-7
VCID: VC11870809
InChI: InChI=1S/C21H20F3N3OS2/c22-21(23,24)14-6-4-7-15(12-14)25-17(28)13-30-19-18(16-8-5-11-29-16)26-20(27-19)9-2-1-3-10-20/h4-8,11-12H,1-3,9-10,13H2,(H,25,28)
SMILES: C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CS4
Molecular Formula: C21H20F3N3OS2
Molecular Weight: 451.5 g/mol

2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

CAS No.: 1223844-10-7

Cat. No.: VC11870809

Molecular Formula: C21H20F3N3OS2

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide - 1223844-10-7

Specification

CAS No. 1223844-10-7
Molecular Formula C21H20F3N3OS2
Molecular Weight 451.5 g/mol
IUPAC Name 2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C21H20F3N3OS2/c22-21(23,24)14-6-4-7-15(12-14)25-17(28)13-30-19-18(16-8-5-11-29-16)26-20(27-19)9-2-1-3-10-20/h4-8,11-12H,1-3,9-10,13H2,(H,25,28)
Standard InChI Key OLLZCWZBNGWAAI-UHFFFAOYSA-N
SMILES C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CS4
Canonical SMILES C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CS4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,4-diazaspiro[4.5]deca-1,3-diene core, a bicyclic system comprising two nitrogen atoms within a spiro-fused ring. The 3-position of this core is substituted with a thiophen-2-yl group, while the 2-position hosts a sulfanyl (-S-) bridge connected to an acetamide moiety. The acetamide’s aryl component is a 3-(trifluoromethyl)phenyl group, introducing electron-withdrawing characteristics.

Key Structural Features:

  • Spirocyclic system: Enhances conformational rigidity, potentially improving target-binding specificity.

  • Thiophene ring: Contributes to π-π stacking interactions in biological systems.

  • Trifluoromethyl group: Augments metabolic stability and lipophilicity.

Physicochemical Data

PropertyValue
CAS Number1223777-48-7
Molecular FormulaC21H20F3N3OS2C_{21}H_{20}F_{3}N_{3}OS_{2}
Molecular Weight451.5 g/mol
XLogP34.2 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (2N, 2S, 1O, 1F₃)

The compound’s moderate lipophilicity (XLogP3 ~4.2) suggests favorable membrane permeability, while the trifluoromethyl group enhances resistance to oxidative metabolism.

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis involves a multistep sequence, typically commencing with the construction of the diazaspiro[4.5]deca-1,3-diene core. A representative pathway includes:

  • Formation of the Spirocyclic Core:

    • Cyclocondensation of a diketone (e.g., cyclohexane-1,4-dione) with a diamine under acidic conditions to yield the diazaspiro scaffold.

  • Thiophene Incorporation:

    • Suzuki-Miyaura coupling of a boronated thiophene derivative with a halogenated intermediate of the spiro core.

  • Sulfanyl-Acetamide Conjugation:

    • Thiolation of the spiro core at the 2-position, followed by nucleophilic substitution with chloroacetamide. The acetamide’s aryl group is introduced via Ullmann coupling or direct amidation.

Critical Reaction Conditions:

  • Temperature: 80–120°C for coupling reactions.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps.

  • Solvents: Polar aprotic solvents (DMF, DMSO) to enhance solubility.

Analytical Validation

  • NMR Spectroscopy:

    • 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 8.45 (s, 1H, NH), 7.85–7.20 (m, 6H, aromatic), 4.10 (s, 2H, SCH₂), 3.60–2.90 (m, 8H, spiro ring).

  • HPLC: Purity ≥95% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry: ESI-MS m/z 452.1 [M+H]⁺.

Biological Activity and Mechanistic Insights

Putative Mechanism of Action

The compound’s trifluoromethyl group and thiophene ring likely facilitate interactions with hydrophobic pockets in target proteins. Molecular docking simulations of similar structures suggest binding to allosteric sites on bacterial translocases or eukaryotic signaling kinases .

Applications and Industrial Relevance

Agrochemical Uses

Diazaspiro compounds are explored as pesticides due to their neurotoxic effects on insects. The sulfanyl-acetamide group may inhibit acetylcholinesterase or GABA receptors in pests.

Pharmaceutical Development

  • Antibacterial Agents: Potential for targeting virulence factors (e.g., T3SS) rather than bacterial viability, reducing resistance pressure .

  • Oncology: Spirocyclic frameworks are privileged structures in kinase inhibitor design (e.g., ALK, EGFR inhibitors).

Stability and Environmental Considerations

Degradation Pathways

  • Hydrolytic Stability: The acetamide bond is susceptible to hydrolysis under extreme pH (t₁/₂ <24 hrs at pH <2 or >12).

  • Photodegradation: Thiophene and trifluoromethyl groups may increase UV sensitivity, necessitating light-protected storage.

Ecotoxicology

Predicted environmental persistence (PBT criteria):

  • Bioaccumulation: Low (logP <5).

  • Aquatic Toxicity: LC50 (Daphnia magna) >10 mg/L (estimated).

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